1-[(4-Chlorophenyl)sulfonyl]-4-{3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazine
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Overview
Description
1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE is a complex organic compound that features a piperazine ring, a common structural motif in medicinal chemistry
Preparation Methods
The synthesis of 1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE typically involves multiple steps. One common method starts with the reaction of 1-(2-methoxyphenyl)piperazine with oxetane, catalyzed by Yb(OTf)3 in acetonitrile, to form an intermediate compound . This intermediate is then further reacted with 4-chlorobenzenesulfonyl chloride and 2-nitrobenzene to yield the final product. Industrial production methods often involve optimization of reaction conditions to maximize yield and purity, including solvent selection and temperature control .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters, similar to the mechanism of action of certain drugs of abuse like amphetamines . This interaction primarily occurs at serotonin receptors, where the compound acts as a nonselective agonist .
Comparison with Similar Compounds
Similar compounds include para-Methoxyphenylpiperazine (MeOPP) and trifluoromethylphenylpiperazine (TFMPP). These compounds share the piperazine ring structure and exhibit similar pharmacological effects, such as serotonin receptor agonism . 1-{5-[4-(4-CHLOROBENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}-4-(2-METHOXYPHENYL)PIPERAZINE is unique due to its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30ClN5O5S |
---|---|
Molecular Weight |
572.1 g/mol |
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]-4-nitrophenyl]piperazine |
InChI |
InChI=1S/C27H30ClN5O5S/c1-38-27-5-3-2-4-25(27)30-12-14-31(15-13-30)26-20-22(8-11-24(26)33(34)35)29-16-18-32(19-17-29)39(36,37)23-9-6-21(28)7-10-23/h2-11,20H,12-19H2,1H3 |
InChI Key |
JNIPAZVTOVEZKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC(=C3)N4CCN(CC4)S(=O)(=O)C5=CC=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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